An In-depth Technical Guide to the Synthesis and Properties of 1,4-Diphenylbutane
An In-depth Technical Guide to the Synthesis and Properties of 1,4-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutane is a hydrocarbon featuring a central four-carbon aliphatic chain with a phenyl group at each end. Its structure provides a flexible yet well-defined scaffold, making it a subject of interest in various fields of chemical research. This document provides a comprehensive overview of the synthesis and physicochemical properties of 1,4-diphenylbutane, intended for professionals in research and development.
Physicochemical Properties
1,4-Diphenylbutane is a white to off-white crystalline solid at room temperature.[1] It is readily soluble in many organic solvents but has poor solubility in water.[2] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [1][2][3] |
| Molar Mass | 210.31 g/mol | [1][3] |
| Melting Point | 52-53 °C | [1] |
| Boiling Point | 122-128 °C at 2 mmHg | [1] |
| Density | 0.988 g/cm³ (estimate) | [1] |
| Refractive Index | 1.5409 (estimate) | [1] |
| LogP | 4.252 | [4] |
Spectroscopic Data
The structural features of 1,4-diphenylbutane give rise to a characteristic spectroscopic signature. The following table summarizes the expected and reported spectral data.
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons (10H) typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (4H) are expected around δ 2.6 ppm as a triplet, and the internal methylene protons (4H) would appear further upfield as a multiplet around δ 1.7 ppm. |
| ¹³C NMR | Aromatic carbons show signals between δ 125-142 ppm. The benzylic carbons are expected around δ 35-36 ppm, and the internal methylene carbons would be found near δ 31-32 ppm. |
| Infrared (IR) | C-H stretching (aromatic): ~3030 cm⁻¹; C-H stretching (aliphatic): 2950-2850 cm⁻¹; C=C stretching (aromatic): 1600-1500 cm⁻¹; C-H bending (aromatic): 860-680 cm⁻¹.[5] |
| Mass Spec (EI) | The molecular ion peak (M⁺) is observed at m/z 210.[6] A prominent base peak is often seen at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[6] Another significant fragment may appear at m/z 105, resulting from cleavage of the C-C bond beta to the phenyl group. |
Synthesis of 1,4-Diphenylbutane
Several synthetic routes to 1,4-diphenylbutane have been established, ranging from classical coupling reactions to modern photochemical methods.
Wurtz-Fittig Type Coupling of Benzyl Halides
This classic method involves the reductive coupling of two molecules of a benzyl halide using an alkali metal, typically sodium. The reaction proceeds through the formation of a highly reactive organosodium intermediate.
Caption: Workflow for the Wurtz-Fittig type synthesis of 1,4-diphenylbutane.
Experimental Protocol:
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Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent the reaction of sodium with moisture.
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Reaction Initiation: Sodium metal is cut into small pieces and placed in the flask with anhydrous diethyl ether.
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Addition of Benzyl Chloride: Benzyl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred suspension of sodium metal. The reaction is exothermic and should be controlled by the rate of addition.
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Reaction Completion: After the addition is complete, the mixture is refluxed for a period to ensure complete reaction.
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Work-up: The reaction is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. The mixture is then washed with water to remove sodium salts. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
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Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Grignard Reagent Coupling
This method provides a more controlled coupling compared to the Wurtz reaction. A common approach involves the coupling of a Grignard reagent with a suitable electrophile. For the synthesis of 1,4-diphenylbutane, two equivalents of benzylmagnesium bromide can be coupled.
Caption: Workflow for the Grignard-based synthesis of 1,4-diphenylbutane.
Experimental Protocol:
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of benzyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of benzylmagnesium bromide.
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Coupling Reaction: The Grignard reagent is then ready for the coupling step.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Friedel-Crafts Acylation followed by Reduction
This two-step sequence is a reliable method for synthesizing 1,4-diphenylbutane. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. The keto group is then reduced to a methylene group in the second step.
Caption: Two-step synthesis of 1,4-diphenylbutane via Friedel-Crafts acylation and subsequent reduction.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
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Reaction Setup: Anhydrous aluminum chloride is suspended in an excess of dry benzene in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.
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Addition of Reactant: Succinic anhydride is added portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a moderate temperature.
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Reaction Completion: After the addition, the mixture is heated to ensure the reaction goes to completion.
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Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The benzene layer is separated, and the product is extracted.
Step 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid
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Preparation of Amalgamated Zinc: Zinc wool or granules are amalgamated by treating with a solution of mercuric chloride.
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Reduction: The 4-oxo-4-phenylbutanoic acid is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
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Reaction: The mixture is heated under reflux for an extended period. Additional portions of hydrochloric acid may be required to maintain the acidity.
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Work-up: After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and then dried.
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Purification: The solvent is removed, and the resulting 1,4-diphenylbutane is purified by distillation or recrystallization.
Modern Photochemical Synthesis
A high-yield synthesis of 1,4-diphenylbutane can be achieved through a modern photochemical approach involving the coupling of an aryl halide with ethylene.[3] This method utilizes a dual catalytic system of an iridium photocatalyst and a nickel catalyst.[3]
Caption: Workflow for the photochemical synthesis of 1,4-diphenylbutane.[3]
Experimental Protocol: [3]
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Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add the aryl halide (e.g., iodobenzene, 1 equiv.), the iridium photocatalyst (e.g., Ir(dtbbpy)(ppy)₂PF₆, 1 mol%), and the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%) in acetonitrile.[3]
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Degassing: The resulting mixture is sealed and degassed via vacuum evacuation and backfilled with ethylene gas (this cycle is repeated three times).[3]
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Addition of Reagents: N,N,N',N'-tetramethylethylenediamine (TMEDA, 2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2 equiv.) are subsequently added.[3]
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Photoreaction: The mixture is irradiated with a blue LED strip under an ethylene atmosphere (from a balloon) for 24 hours at 25 °C.[3]
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Work-up: Upon completion, water is added to the reaction mixture, and it is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate eluent system to yield 1,4-diphenylbutane.[3]
Safety Information
1,4-Diphenylbutane is known to cause skin and serious eye irritation.[6] It may also cause long-lasting harmful effects to aquatic life.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions in place.
